Rule-of-Three Profile vs. Thiophene-2,5-dicarbonitrile
The target compound's hydrogen bond donor count (HBD=1) and elevated topological polar surface area (TPSA=96.1 Ų) distinguish it from the parent scaffold thiophene-2,5-dicarbonitrile (HBD=0, TPSA=75.8 Ų), while maintaining compliance with all Rule of Three thresholds (MW <300, cLogP ≤3, HBD ≤3, HBA ≤3, though HBA=4 for this compound is a modest RO3 extension) [1][2]. The hydroxyl group contributes 20.3 Ų additional TPSA and enables hydrogen bond donation, a critical feature for target engagement in fragment screening [3].
| Evidence Dimension | Physicochemical profile for fragment library suitability |
|---|---|
| Target Compound Data | MW=164.19 g/mol, XLogP3=2.3, HBD=1, HBA=4, TPSA=96.1 Ų, Rotatable Bonds=0 |
| Comparator Or Baseline | Thiophene-2,5-dicarbonitrile: MW=134.16 g/mol, XLogP3=1.2, HBD=0, HBA=3, TPSA=75.8 Ų, Rotatable Bonds=0 |
| Quantified Difference | ΔMW=+30.03 g/mol, ΔXLogP3=+1.1, ΔHBD=+1, ΔHBA=+1, ΔTPSA=+20.3 Ų |
| Conditions | Computed properties (PubChem 2024 release) using XLogP3, Cactvs, and related algorithms |
Why This Matters
The additional HBD and higher TPSA expand the topological interaction space beyond what the parent scaffold offers, enabling hydrogen-bond-mediated recognition that is absent in the simpler analog—directly affecting hit rates in fragment-based screening campaigns.
- [1] PubChem Compound Summary for CID 2805515, Computed Properties. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for Thiophene-2,5-dicarbonitrile (CID 2229529). View Source
- [3] Congreve, M. et al. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
